molecular formula C7H8BrN B1283210 3-Bromo-4,5-dimethylpyridine CAS No. 27063-98-5

3-Bromo-4,5-dimethylpyridine

Cat. No.: B1283210
CAS No.: 27063-98-5
M. Wt: 186.05 g/mol
InChI Key: WWNHLCQMASFRBX-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dimethylpyridine: is an organic compound with the molecular formula C7H8BrN. It is a derivative of pyridine, where the hydrogen atoms at positions 3, 4, and 5 are substituted by a bromine atom and two methyl groups, respectively. This compound is of interest due to its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dimethylpyridine can be achieved through several methods. One common method involves the bromination of 4,5-dimethylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure selective bromination at the 3-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-4,5-dimethylpyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction is typically catalyzed by palladium complexes and requires a base such as potassium carbonate.

    Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation to form pyridine N-oxides or reduction to remove the bromine atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dioxane.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed:

    Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.

    Suzuki-Miyaura Coupling: Biaryl compounds with diverse functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: 4,5-Dimethylpyridine or other reduced derivatives.

Scientific Research Applications

Chemistry: 3-Bromo-4,5-dimethylpyridine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: The compound is investigated for its potential biological activities. Derivatives of this compound may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable scaffold in medicinal chemistry.

Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals, dyes, and materials. Its reactivity and versatility make it a useful component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-dimethylpyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its bromine and methyl substituents. In biological systems, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to specific biological effects. The exact pathways and targets would vary based on the derivative and its intended use.

Comparison with Similar Compounds

    4-Bromo-3,5-dimethylpyridine: Similar structure but with bromine at the 4-position.

    3-Bromo-2,4-dimethylpyridine: Bromine at the 3-position but with different methyl group positions.

    2-Bromo-4,5-dimethylpyridine: Bromine at the 2-position with methyl groups at 4 and 5.

Uniqueness: 3-Bromo-4,5-dimethylpyridine is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of bromine at the 3-position and methyl groups at 4 and 5 positions provides distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

3-bromo-4,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-3-9-4-7(8)6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNHLCQMASFRBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554060
Record name 3-Bromo-4,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27063-98-5
Record name 3-Bromo-4,5-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27063-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,4-Dimethylpyridine (20 g, 0.186 mol) was added slowly to ice cold oleum (400 mL) with vigorous stirring. The solution was heated to 155° C. and bromine (12.2 mL, 0.223 mol) was added drop wise very slowly. The reaction mass was heated at 155° C. for 24 h. After cooling to room temperature, the mixture was carefully poured into ice water and basified using 10% aqueous sodium hydroxide solution. The compound was then extracted with ethyl acetate (2×500 mL). The organic solution was dried over sodium sulphate and evaporated to yield oil which was purified by column chromatography (20% ethyl acetate/hexane) to obtain the title compound. 1H NMR (400 MHz, CDCl3) δ 8.49 (s, 1H), 8.22 (s, 1H), 2.36 (s, 3H), 2.30 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
12.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the regioselective oxidation of 3-bromo-4,5-dimethylpyridine in the synthesis of 4-methyl-2,6-naphthyridine?

A1: The regioselective oxidation of this compound to its corresponding 4-formyl derivative is a crucial step in the synthesis of 4-methyl-2,6-naphthyridine []. This transformation is significant because it introduces a reactive functional group (aldehyde) at a specific position on the pyridine ring. This aldehyde group then serves as a handle for the subsequent annulation reaction, which constructs the second pyridine ring and ultimately leads to the target alkaloid. The researchers highlighted the importance of regioselectivity in this oxidation, meaning that the reaction specifically targets the desired position (carbon-4) on the pyridine ring while leaving other positions untouched. This selectivity is essential for achieving the correct structure of the final product.

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